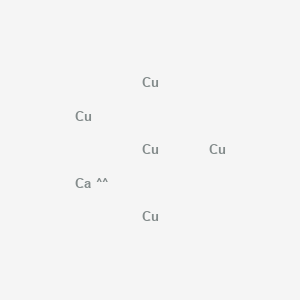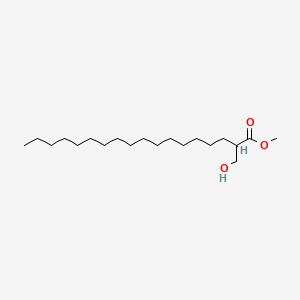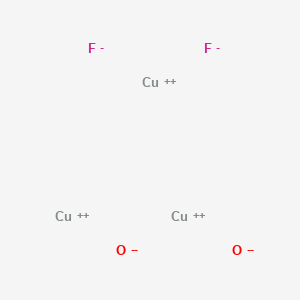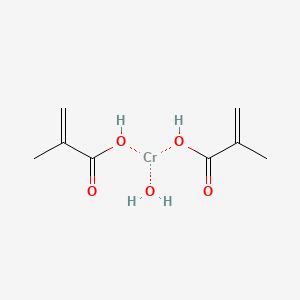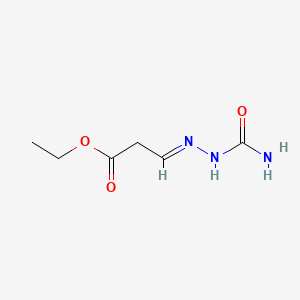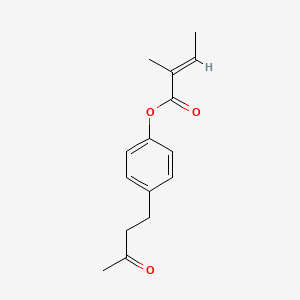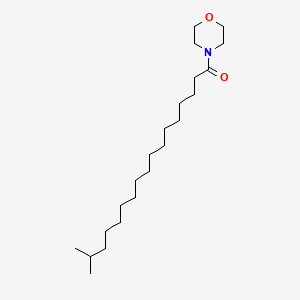
4-(1-Oxoisooctadecyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Oxoisooctadecyl)morpholine is a chemical compound with the molecular formula C22H43NO2 and a molecular weight of 353.58232 g/mol It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxoisooctadecyl)morpholine typically involves the reaction of morpholine with a long-chain fatty acid derivative. One common method is the reaction of morpholine with 1-oxoisooctadecanoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound .
化学反応の分析
Types of Reactions
4-(1-Oxoisooctadecyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The morpholine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted morpholine derivatives .
科学的研究の応用
4-(1-Oxoisooctadecyl)morpholine has several applications in scientific research:
作用機序
The mechanism of action of 4-(1-Oxoisooctadecyl)morpholine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. For example, it can inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog of 4-(1-Oxoisooctadecyl)morpholine, widely used in organic synthesis and as a solvent.
Amorolfine: A morpholine derivative used as an antifungal agent.
Thiophene-Linked 1,2,4-Triazoles: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its long aliphatic chain, which imparts distinct physicochemical properties. This structural feature enhances its solubility in non-polar solvents and its ability to interact with lipid membranes, making it valuable in various applications .
特性
CAS番号 |
93920-22-0 |
|---|---|
分子式 |
C22H43NO2 |
分子量 |
353.6 g/mol |
IUPAC名 |
16-methyl-1-morpholin-4-ylheptadecan-1-one |
InChI |
InChI=1S/C22H43NO2/c1-21(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-22(24)23-17-19-25-20-18-23/h21H,3-20H2,1-2H3 |
InChIキー |
FJQLOXYZLQGRFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)N1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



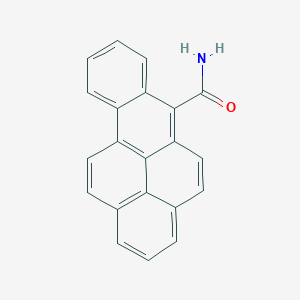
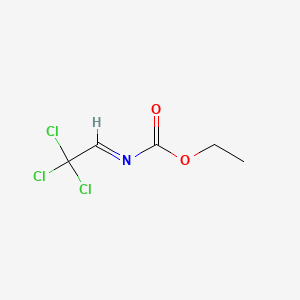
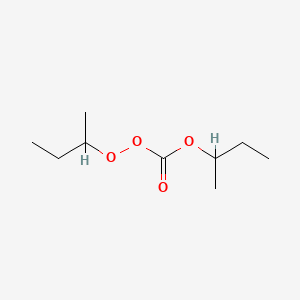

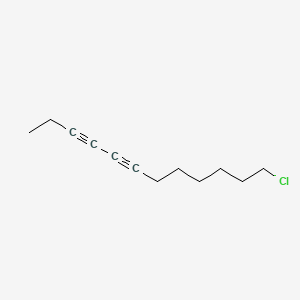
![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
